N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical structure and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “this compound”.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential and pharmacological properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- Compound “CID 68263”
- Compound “CID 530-62-1”
- Compound “CID 100.007.718”
These compounds share certain structural features with “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” but may differ in specific properties or applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-12-8-14(21)19-16(18-12)23-9-15(22)17-13-6-4-11(5-7-13)10(2)20/h4-8H,3,9H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROYMZNTJCSGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.